N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Structure and Key Features:
The compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a methyl group at position 2. This bicyclic system is linked to a carboxamide group, which branches into two substituents:
- N-(2-(1H-pyrazol-1-yl)ethyl): A pyrazole-containing ethyl chain.
- N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl): A benzo[d]thiazole moiety substituted with a trifluoromethyl (-CF₃) group at position 3.
Molecular Formula: C₂₃H₂₀F₃N₃O₃S
Molecular Weight: 499.49 g/mol (calculated based on substituent patterns from analogous compounds in and ).
Synthetic Relevance: While direct synthesis data for this compound are unavailable, analogous carboxamide derivatives (e.g., ) are synthesized via nucleophilic substitution or coupling reactions. For instance, benzothiazole carboxamides in were prepared by reacting activated carboxylic acid derivatives with amines under reflux in ethanol or via chromatographic purification . The trifluoromethyl group likely enhances lipophilicity and metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
2-methyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-14-20(33-17-8-3-2-7-16(17)32-14)21(31)30(13-12-29-11-5-10-27-29)22-28-19-15(23(24,25)26)6-4-9-18(19)34-22/h2-11,14,20H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEHFEIJDCTXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3C=CC=N3)C4=NC5=C(C=CC=C5S4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anticancer, antimicrobial, and other pharmacological effects.
Structural Characteristics
The compound features several notable structural components:
- Pyrazole moiety : Known for its diverse biological properties.
- Thiazole ring : Often associated with anticancer and antimicrobial activity.
- Dihydrobenzo[d]dioxine structure : Contributes to the compound's stability and potential bioactivity.
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance:
- Structure-Activity Relationship (SAR) studies suggest that modifications in the thiazole ring enhance cytotoxicity against various cancer cell lines. Compounds with electron-donating groups at specific positions showed improved activity compared to their counterparts lacking these modifications .
- A study reported that derivatives of thiazole demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Thiazole-containing compounds have shown effectiveness against bacterial strains such as E. coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the molecular structure is believed to enhance this activity .
- The compound's ability to induce TNF-α secretion suggests a mechanism through which it may exert immunomodulatory effects, potentially enhancing its antimicrobial efficacy .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound may exhibit other pharmacological effects:
- Anticonvulsant properties : Some thiazole derivatives have been linked to anticonvulsant activity, suggesting that similar mechanisms may be present in this compound .
- Inhibition of specific enzymes : The presence of the thiazole moiety is often associated with the inhibition of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested, showing significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Pyrazole Analogues : Studies on pyrazole analogues have demonstrated their effectiveness against multiple bacterial strains and their potential use as lead compounds for developing new antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Properties
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s trifluoromethyl group (-CF₃) significantly increases lipophilicity (logP ~3.5 estimated) compared to the fluorine (-F) analog (logP ~2.8) .
Synthetic Yields: Chlorinated analogs (e.g., 4g in ) achieved 70% yields in ethanol, suggesting that polar solvents favor carboxamide coupling . The target compound’s synthesis may require optimized conditions due to the bulky CF₃ group.
Biological Activity :
- Compounds with halogenated benzothiazoles (e.g., 4g in ) exhibit antimicrobial properties, implying that the target compound’s CF₃ group could enhance activity against resistant strains .
Heterocyclic Core Modifications
- 2,3-Dihydrobenzo[b][1,4]dioxine vs.
Benzothiazole vs. Thiadiazole : Thiadiazole derivatives (–7) exhibit antiviral activity but lack the pyrazole moiety critical for kinase inhibition, a probable target for the pyrazole-containing carboxamides .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step coupling reactions, given its hybrid structure. A common approach for similar benzothiazole carboxamides involves:
- Step 1 : Activation of the benzo[d]thiazole-2-amine precursor (e.g., via chloroacetylation or carbodiimide coupling).
- Step 2 : Nucleophilic substitution with the pyrazole-ethylamine moiety under reflux in ethanol or DMF, as seen in analogous benzothiazole carboxamide syntheses (yields: 37–70%) .
- Step 3 : Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) . Optimization Tip : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example, flow-chemistry methods improve reproducibility in multi-step syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key characterization methods include:
- NMR : and NMR to confirm regiochemistry of the pyrazole and benzothiazole moieties. For instance, pyrazole protons typically appear as doublets at δ 7.2–8.5 ppm, while benzothiazole carbons resonate near δ 160–170 ppm .
- IR Spectroscopy : Stretching vibrations for the trifluoromethyl group (1100–1200 cm) and carboxamide C=O (1650–1700 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
Low yields often arise from steric hindrance between the bulky benzothiazole and dihydrodioxine groups. Mitigation strategies:
- Alternative Coupling Reagents : Replace EDCI/HOBt with BOP or PyBOP to enhance activation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve energy transfer for sterically challenged intermediates .
- Solvent Screening : Polar aprotic solvents like DMA or NMP may improve solubility of hydrophobic intermediates .
Q. What computational methods are suitable for predicting binding affinities or electronic properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group’s electron-withdrawing effects can be parameterized using DFT-derived charges .
- DFT Calculations : Gaussian 16 or ORCA for optimizing geometry, calculating frontier molecular orbitals (HOMO/LUMO), and assessing electrostatic potential surfaces. Basis sets like B3LYP/6-311++G(d,p) are recommended .
- MD Simulations : AMBER or GROMACS for studying stability in biological membranes, leveraging the compound’s lipophilicity (logP ~3.5 estimated via XLogP3) .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Solutions:
- Variable-Temperature NMR : Identify rotameric equilibria by acquiring spectra at 25°C and 60°C. Splitting that coalesces at higher temperatures indicates conformational exchange .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions between the pyrazole ethyl chain and benzothiazole ring .
- HPLC-PDA/MS : Detect co-eluting impurities; use preparative HPLC to isolate pure fractions for reanalysis .
Methodological Tables
Table 1 : Representative Yields and Conditions for Analogous Compounds
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiazole-amine coupling | Ethanol | 80 | 60–70 | |
| Pyrazole ethyl substitution | DMF | 100 | 45–50 | |
| Final carboxamide formation | THF | 25 (rt) | 37–45 |
Table 2 : Key Computational Parameters for DFT Studies
| Parameter | Value/Method | Relevance to Target Compound |
|---|---|---|
| Basis Set | 6-311++G(d,p) | Captures electron density of CF |
| Solvent Model | PCM (Water) | Mimics physiological environment |
| Optimization Tolerance | Tight (0.0001 Hartree) | Ensures precise geometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
